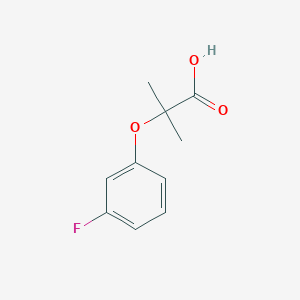

2-(3-fluorophenoxy)-2-methylPropanoic acid

Overview

Description

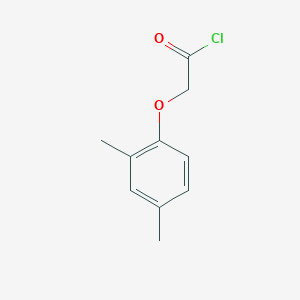

2-(3-Fluorophenoxy)-2-methylpropanoic acid, also known as 3-fluoro-2-methylpropionic acid (3-FMP), is a synthetic organic compound belonging to the class of carboxylic acids. It has been widely studied due to its potential applications in scientific research and laboratory experiments. 3-FMP is a colorless, odorless, and water-soluble compound, and is usually synthesized by two different methods – the Wittig reaction and the hydrolysis of 3-fluoro-2-methylpropionyl chloride.

Scientific Research Applications

Catabolism of DNA Bases and Anti-Cancer Drugs : A study by Gani, Hitchcock, and Young (1985) explored the stereochemistry of the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil. They synthesized related compounds, including (2S)-3-Amino-2-methylpropanoic acid, to provide an assay showing the catabolism process, indicating potential applications in understanding and targeting cancer cell metabolism (Gani, Hitchcock, & Young, 1985).

Thermogenesis and Brown Adipose Tissue Activation : Howe, Rao, Holloway, and Stribling (1992) identified selective beta 3-adrenergic agonists of brown adipose tissue and thermogenesis. They studied compounds, including derivatives of phenoxypropanolamine, for their potential in treating obesity by stimulating metabolic rate (Howe, Rao, Holloway, & Stribling, 1992).

Synthesis and Properties of Fluorinated Polyhydroxyalkanoates : Takagi, Yasuda, Maehara, and Yamane (2004) researched the microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups. They used various fluorophenoxyalkanoic acids as carbon sources, demonstrating the impact of fluorine atoms on the physical properties of PHAs, which could be significant for material science applications (Takagi, Yasuda, Maehara, & Yamane, 2004).

Cross-Coupling of C–H Bonds : Wan, Dastbaravardeh, Li, and Yu (2013) developed a method for meta-C–H arylation and methylation of phenolic derivatives, including 3-phenylpropanoic acid, using a nitrile template. This research could be relevant for synthetic chemistry and pharmaceutical manufacturing (Wan, Dastbaravardeh, Li, & Yu, 2013).

Synthesis and Evaluation of Fluorinated Amino Acids for Tumor Imaging : McConathy, Martarello, Malveaux, Camp, Simpson, Simpson, Bowers, Olson, and Goodman (2002) synthesized and evaluated fluorinated analogues of alpha-aminoisobutyric acid for tumor imaging using PET scans. The radiolabeled compounds demonstrated promise as imaging agents for detecting neoplasms (McConathy et al., 2002).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as fluorophenylboronic acids, are often used in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and organoboron reagents in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in the formation of carbon-carbon bonds . The reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that compounds involved in suzuki–miyaura cross-coupling reactions can influence a variety of biochemical pathways, depending on the specific reactants and products involved .

Result of Action

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds , which could have various downstream effects depending on the specific context of the reaction.

Biochemical Analysis

Biochemical Properties

2-(3-Fluorophenoxy)-2-methylPropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and thus influencing the overall biochemical pathway.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of certain genes involved in metabolic processes, leading to changes in the cell’s metabolic state. Additionally, it can impact cell signaling pathways, potentially altering the cell’s response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of these targets . This binding can result in changes in gene expression, either upregulating or downregulating the expression of specific genes. The compound’s fluorophenoxy group is particularly important in these interactions, as it can form strong bonds with the target molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable, it can degrade over time, leading to changes in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which are important for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels . The compound’s interactions with these enzymes can lead to changes in the overall metabolic state of the cell, highlighting its importance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effects, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

properties

IUPAC Name |

2-(3-fluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXSYGZWLWWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624119 | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

605680-36-2 | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605680-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)